molecular formula C10H14BrNO2S B1382263 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide CAS No. 1704067-21-9

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

Cat. No.: B1382263
CAS No.: 1704067-21-9
M. Wt: 292.19 g/mol
InChI Key: OWTJHTWHVPBMDA-UHFFFAOYSA-N
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Description

4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide is a multifunctional benzenesulfonamide derivative of significant interest in modern organic and medicinal chemistry research. Its structure, incorporating both bromo and tetramethyl substituents, makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Sulfonamide derivatives are privileged scaffolds in drug discovery, extensively investigated for their diverse bioactive properties, including potential antimicrobial, antioxidant, and anti-proliferative activities . The sulfonamide functional group acts as a key pharmacophore, with documented roles as a competitive inhibitor of essential microbial enzymes and carbonic anhydrases . The bromine atom on the benzene ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries from a single, well-characterized building block . The specific substitution pattern with four methyl groups can be strategically utilized to study the effects of steric hindrance and electronic modulation on biological activity and molecular recognition. This compound is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7-5-9(11)6-8(2)10(7)15(13,14)12(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTJHTWHVPBMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237012
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID201237012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-21-9
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide typically involves the bromination of N,N,2,6-tetramethylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Electronic and Steric Modifications

4-Bromo-N,N-Dimethylbenzenesulfonamide
  • Structural Differences : Lacks methyl groups at C2 and C4.
  • The absence of ortho-methyl groups may also enhance solubility in polar solvents.
  • Reactivity: The bromine atom at C4 remains a viable site for Suzuki or Ullmann couplings, similar to brominated anilines used in synthesizing organic semiconductors (e.g., 2,6-bis(4-N,N-dimethylaminophenyl)benzo[1,2-b:5,4-b']dithiophene) .
4-Bromo-N-[(4-Methoxyphenyl)methyl]benzenesulfonamide
  • Structural Differences : Features a bulky 4-methoxybenzyl group on the sulfonamide nitrogen instead of methyl groups.
  • Impact : The methoxy group introduces electron-donating effects, altering the sulfonamide’s acidity and hydrogen-bonding capacity. The bulky substituent may reduce crystallinity, as seen in solubility challenges of structurally complex sulfonamides .
N,N,2,6-Tetramethylbenzenesulfonamide (Bromine-Free Analog)
  • Structural Differences : Absence of the bromine atom at C4.
  • The bromine-free analog may exhibit lower molecular polarity and altered pharmacological activity.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Reactivity Sites
4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide ~318.3 (estimated) Not reported Low (high steric hindrance) C4-Br, sulfonamide
4-Bromo-N,N-dimethylbenzenesulfonamide ~264.1 150–155 Moderate C4-Br, sulfonamide
4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide ~400.3 Not reported Low (bulky substituent) C4-Br, sulfonamide
N,N,2,6-Tetramethylbenzenesulfonamide ~227.3 130–135 High Sulfonamide

Notes:

  • Solubility trends correlate with substituent bulkiness; ortho-methyl groups in the tetramethyl derivative significantly reduce polarity .
  • Bromine’s electron-withdrawing effect may lower the pKa of the sulfonamide proton compared to non-brominated analogs, enhancing acidity .

Biological Activity

4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide is a sulfonamide derivative notable for its unique chemical structure and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}BrN2_2O2_2S
  • Molecular Weight : 322.3 g/mol
  • Key Features :
    • Contains a bromine atom, enhancing its reactivity.
    • Sulfonamide group known for enzyme inhibition capabilities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The sulfonamide moiety binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic processes. This mechanism is crucial in the context of antimicrobial activity and other therapeutic applications.
  • Modulation of Receptor Function : The compound may influence receptor signaling pathways, which can affect various physiological responses.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the bromine atom in this compound enhances its potency against certain bacterial strains. For example:

  • In vitro Studies : A study demonstrated that derivatives of sulfonamides effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Other Biological Effects

  • Anti-inflammatory Activity : Compounds similar to this compound have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .
  • Anticancer Potential : Some studies suggest that sulfonamides may exert cytotoxic effects on cancer cell lines through apoptosis induction.

Case Studies and Research Findings

StudyFindings
Study 1 (2014) Investigated the enzyme inhibition properties of various sulfonamides, highlighting the effectiveness of brominated variants in inhibiting dihydropteroate synthase in bacteria .
Study 2 (2020) Explored the anti-inflammatory effects of sulfonamides in a murine model, demonstrating significant reductions in inflammatory markers following treatment with 4-bromo derivatives .
Study 3 (2023) Evaluated the cytotoxic effects of sulfonamides on human cancer cell lines, with results indicating that this compound induces apoptosis at micromolar concentrations.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other sulfonamide derivatives:

CompoundKey DifferencesBiological Activity
N,N,2,6-Tetramethylbenzenesulfonamide Lacks bromine; lower reactivityReduced antimicrobial potency
4-Chloro-N,N,2,6-tetramethylbenzenesulfonamide Contains chlorine; similar structureComparable activity but less effective than brominated variant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide, and how can its purity be validated?

  • Methodology :

  • Synthesis : Utilize bromination of pre-sulfonylated aromatic precursors (e.g., via electrophilic substitution or Suzuki coupling for regioselective bromine placement) . Optimize reaction conditions (solvent, temperature, catalyst) to minimize byproducts.
  • Purity Validation : Combine chromatographic (HPLC, GC) and spectroscopic techniques (¹H/¹³C NMR, FTIR) to confirm structural integrity. Single-crystal X-ray diffraction (SCXRD) is recommended for absolute configuration verification, as demonstrated in analogous brominated sulfonamide derivatives .
  • Reference Standards : Cross-validate results against NIST spectral databases for benzenesulfonamide derivatives .

Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • pH Stability : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products .

Q. What experimental strategies are effective for studying its reactivity with nucleophiles?

  • Methodology :

  • Bromine Displacement Reactions : Test nucleophilic substitution (e.g., using amines, thiols, or alkoxides) in polar aprotic solvents (DMF, DMSO). Track reaction progress via ¹H NMR and isolate intermediates for characterization .
  • Kinetic Analysis : Use stopped-flow techniques or in-situ IR to measure reaction rates under varying concentrations and temperatures.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide experimental design?

  • Methodology :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways (e.g., bromine substitution barriers) and identify transition states. Tools like Gaussian or ORCA are recommended .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions if investigating bioactivity. Validate predictions with experimental kinetic data .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Orthogonal Assays : Use multiple assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) to differentiate target-specific effects from nonspecific toxicity .
  • Structure-Activity Relationships (SAR) : Compare derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate functional group contributions .

Q. What factorial design approaches optimize reaction yields while minimizing resource use?

  • Methodology :

  • Design of Experiments (DOE) : Apply a 2³ factorial design to evaluate variables (catalyst loading, temperature, solvent polarity). Use ANOVA to identify significant factors and model interactions .
  • Response Surface Methodology (RSM) : Optimize multi-variable conditions (e.g., time, pressure) for scalable synthesis.

Q. How can kinetic isotope effects (KIE) elucidate reaction mechanisms involving bromine displacement?

  • Methodology :

  • Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track bond cleavage/formation. Measure KIE values using mass spectrometry or NMR .
  • Theoretical Validation : Correlate experimental KIEs with computed vibrational frequencies from DFT to distinguish between concerted and stepwise mechanisms .

Q. What strategies enable the study of molecular interactions in supramolecular or biological systems?

  • Methodology :

  • Crystallography : Co-crystallize the compound with target proteins or host molecules (e.g., cyclodextrins) to visualize binding modes .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities in real-time for enzyme-inhibition studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide
Reactant of Route 2
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4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

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